8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one is a chemical compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This compound is characterized by its unique structure, which includes a chloro group, dimethyl groups, and a dioxolo ring fused to a phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a phenothiazine derivative, followed by the introduction of the dioxolo ring through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong nucleophiles, such as sodium alkoxides or Grignard reagents, under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound’s phenothiazine core is of interest in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one involves its interaction with specific molecular targets and pathways. The compound’s phenothiazine core is known to interact with dopamine receptors, which play a crucial role in the regulation of mood and behavior. By modulating these receptors, the compound can exert antipsychotic effects. Additionally, the chloro and dioxolo groups may contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.
Comparison with Similar Compounds
8-Chloro-2,2-dimethyl-2H,7H-[1,3]dioxolo[4,5-B]phenothiazin-7-one can be compared with other phenothiazine derivatives, such as chlorpromazine and thioridazine. While all these compounds share a common phenothiazine core, they differ in their substituents, which can significantly impact their pharmacological properties. For example:
Chlorpromazine: Known for its antipsychotic and antiemetic effects, chlorpromazine has a different substitution pattern, which affects its receptor binding profile.
Thioridazine: This compound is also used as an antipsychotic but has a distinct side effect profile due to its unique substituents.
The uniqueness of this compound lies in its specific combination of chloro, dimethyl, and dioxolo groups, which confer distinct chemical and pharmacological properties.
Properties
CAS No. |
61588-46-3 |
---|---|
Molecular Formula |
C15H10ClNO3S |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
8-chloro-2,2-dimethyl-[1,3]dioxolo[4,5-b]phenothiazin-7-one |
InChI |
InChI=1S/C15H10ClNO3S/c1-15(2)19-11-4-9-14(6-12(11)20-15)21-13-5-10(18)7(16)3-8(13)17-9/h3-6H,1-2H3 |
InChI Key |
XUOORLBNGBVDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C3C(=C2)N=C4C=C(C(=O)C=C4S3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.